molecular formula C13H11N3O B6165580 1-azido-4-(benzyloxy)benzene CAS No. 94040-95-6

1-azido-4-(benzyloxy)benzene

Cat. No. B6165580
CAS RN: 94040-95-6
M. Wt: 225.2
InChI Key:
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Description

“1-azido-4-(benzyloxy)benzene” is an organic compound that contains an azide (–N3) functional group . The azide group is a functional group characterized by the formula RN3, where R is an organic group . The azide group in “1-azido-4-(benzyloxy)benzene” is attached to a benzene ring, which is a cyclic hydrocarbon with a chemical formula C6H6 .


Synthesis Analysis

The synthesis of azides, including “1-azido-4-(benzyloxy)benzene”, can be achieved through various methods. One common method involves the reaction of the corresponding xanthate with ethanesulfonyl azide or benzenesulfonyl azide . Another method involves the reaction of iodoazide with a carbohydrate containing a benzyloxy group, leading to hydrogen atom replacement by an azido group .


Molecular Structure Analysis

The molecular structure of “1-azido-4-(benzyloxy)benzene” consists of a benzene ring with an azide group and a benzyloxy group attached. The azide group consists of three nitrogen atoms, while the benzyloxy group consists of a benzyl group attached to an oxygen atom .


Chemical Reactions Analysis

Azides, including “1-azido-4-(benzyloxy)benzene”, can undergo various chemical reactions. For instance, azides can be reduced to tin-substituted amines by reaction with tin hydrides . They can also undergo bromination to produce the corresponding N-bromoglycosylimine . Furthermore, if an oxygen-centered radical and an azido group are attached to adjacent carbon atoms, the bond between the carbon atoms can cleave in a reaction leading to a nitrile .

Mechanism of Action

Target of Action

The primary target of 1-azido-4-(benzyloxy)benzene is the benzylic position of alkyl substituents on a benzene ring . This position is particularly reactive due to the adjacent aromatic ring .

Mode of Action

1-Azido-4-(benzyloxy)benzene interacts with its targets through a free radical mechanism . The azide group can abstract one of the reactive hydrogen atoms from the benzyloxy group to form a benzylic radical . This reaction is facilitated by the resonance stabilization of the benzylic position .

Biochemical Pathways

The biochemical pathways affected by 1-azido-4-(benzyloxy)benzene involve the conversion of azides into corresponding amines or amine derivatives . This conversion can occur through reaction with tin hydrides, acid halides, anhydrides, or esters . The resulting amines or amine derivatives can then participate in various biochemical reactions.

Result of Action

The molecular and cellular effects of 1-azido-4-(benzyloxy)benzene’s action primarily involve the formation of amines or amine derivatives . These compounds can have various biological effects, depending on their specific structures and the biochemical pathways in which they participate.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-azido-4-(benzyloxy)benzene. For instance, the reaction conditions (e.g., temperature, pH, presence of other reactants) can affect the compound’s reactivity and the outcomes of its interactions with its targets . Additionally, factors such as the compound’s concentration and the presence of biological matrices can influence its bioavailability and pharmacokinetics.

Safety and Hazards

While specific safety and hazard information for “1-azido-4-(benzyloxy)benzene” is not available in the search results, it’s important to note that azides are generally considered hazardous due to their high reactivity . They should be handled with care, and appropriate safety measures should be taken when working with them.

Future Directions

The future directions for “1-azido-4-(benzyloxy)benzene” could involve further exploration of its reactivity and potential applications. For instance, it could be used in the synthesis of other complex organic compounds. Additionally, research could be conducted to improve the synthesis methods and to explore new reactions involving "1-azido-4-(benzyloxy)benzene" .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azido-4-(benzyloxy)benzene can be achieved through a two-step process. The first step involves the synthesis of 4-(benzyloxy)benzene, which is then converted to 1-azido-4-(benzyloxy)benzene in the second step.", "Starting Materials": [ "Phenol", "Benzyl chloride", "Sodium hydroxide", "Sodium azide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ { "Step 1": "Synthesis of 4-(benzyloxy)benzene", "Reactants": [ "Phenol", "Benzyl chloride", "Sodium hydroxide" ], "Conditions": [ "Sulfuric acid catalyst", "Heat" ], "Products": [ "4-(benzyloxy)benzene", "Water", "Sodium chloride" ] }, { "Step 2": "Conversion of 4-(benzyloxy)benzene to 1-azido-4-(benzyloxy)benzene", "Reactants": [ "4-(benzyloxy)benzene", "Sodium azide", "Sodium nitrite", "Hydrochloric acid" ], "Conditions": [ "Sodium bicarbonate buffer", "Ethanol solvent", "Ice bath" ], "Products": [ "1-azido-4-(benzyloxy)benzene", "Sodium chloride", "Nitrogen gas" ] } ] }

CAS RN

94040-95-6

Molecular Formula

C13H11N3O

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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